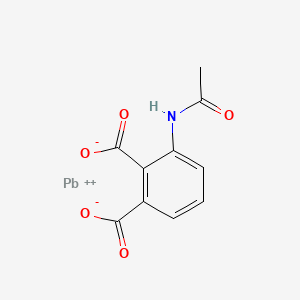

Lead 3-(acetamido)phthalate

Description

Properties

CAS No. |

93839-98-6 |

|---|---|

Molecular Formula |

C10H7NO5Pb |

Molecular Weight |

428 g/mol |

IUPAC Name |

3-acetamidophthalate;lead(2+) |

InChI |

InChI=1S/C10H9NO5.Pb/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16;/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2 |

InChI Key |

TYWBGOXMRBNEPS-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1C(=O)[O-])C(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of lead phthalate compounds typically involves the reaction of lead(II) oxide or lead(II) salts with phthalic acid derivatives under controlled conditions. For this compound, the process can be summarized as follows:

-

- Lead(II) oxide (PbO) or lead(II) carbonate as the lead source

- 3-(acetamido)phthalic acid or its sodium/potassium salt as the organic acid component

-

- Aqueous or mixed aqueous-organic solvents to facilitate dissolution and reaction

- Controlled pH to maintain solubility and prevent lead precipitation

Detailed Procedure (Based on Patent and Literature Data)

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of 3-(acetamido)phthalic acid solution | Dissolve 3-(acetamido)phthalic acid in water or suitable solvent, adjust pH if necessary |

| 2 | Addition of lead source | Slowly add lead(II) oxide or lead salt to the acid solution under vigorous stirring |

| 3 | Reaction and formation of lead salt | Maintain stirring and temperature (typically 25-80°C) to promote complete reaction |

| 4 | Filtration and washing | Filter the precipitated this compound, wash to remove impurities |

| 5 | Drying | Dry the product under vacuum or ambient conditions to obtain pure this compound powder |

This method aligns with the wet method preparation of lead compounds described in patent US4324768A, which emphasizes reacting lead monoxide with organic acids under agitation to form lead salts.

Alternative Preparation Considerations

Use of Lead Nitrate or Lead Acetate :

These soluble lead salts can be reacted with sodium or potassium 3-(acetamido)phthalate salts in aqueous solution to precipitate this compound by double displacement reaction.Control of Stoichiometry :

Precise molar ratios of lead to 3-(acetamido)phthalate are critical to ensure the correct lead(II) salt formation without excess lead or acid residues.Purification :

Recrystallization from suitable solvents or washing with solvents like ethanol or water can improve purity.

Analytical and Research Findings Related to Preparation

While direct research articles on this compound preparation are scarce, related studies on lead phthalates and metal acetamidophthalates provide insights:

Membrane Electrode Studies :

Research on metal acetamido derivatives, such as those involving acetamido-substituted phthalates, often use similar synthetic routes to prepare ionophores for selective electrodes, indicating the feasibility of the wet method synthesis and the importance of membrane composition for stability and selectivity.Chemical Stability and Toxicological Notes :

Lead phthalates, including acetamido derivatives, require careful handling due to lead toxicity and potential environmental impact. The preparation methods aim to minimize lead waste and ensure product stability.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Lead Source | PbO, Pb(NO3)2, Pb(CH3COO)2 | PbO preferred for wet method |

| Organic Acid | 3-(acetamido)phthalic acid or salts | Purity affects product quality |

| Solvent | Water or aqueous-organic mixtures | Solubility considerations |

| Temperature | 25–80 °C | Higher temp accelerates reaction |

| Reaction Time | 1–6 hours | Depends on scale and agitation |

| pH | Slightly acidic to neutral | Prevents lead hydroxide precipitation |

| Product Form | Solid precipitate | Filtered and dried powder |

Chemical Reactions Analysis

Structural and Functional Group Analysis

Lead 3-(acetamido)phthalate is hypothesized to consist of:

-

A phthalate backbone (benzene ring with two carboxylic acid groups).

-

An acetamido substituent at the 3-position (─NHCOCH₃).

-

A lead(II) ion coordinated to the carboxylate groups.

Key functional groups include:

-

Carboxylate anions (for metal coordination).

-

Acetamido group (potential site for hydrolysis or nucleophilic substitution).

2.1. Metal-Phthalate Interactions

Lead phthalates, such as lead phthalate (CAS 6838-85-3), exhibit coordination chemistry where the lead ion binds to carboxylate oxygens . Similar behavior is expected for this compound, with possible:

-

Hydrolysis : Degradation in aqueous environments, releasing lead ions and phthalate derivatives.

-

Thermal decomposition : Formation of lead oxides and organic byproducts under high temperatures .

2.2. Acetamido Group Reactivity

The acetamido substituent may undergo:

-

Acid/Base-Catalyzed Hydrolysis :

This reaction is common in acetamide derivatives and could release acetic acid .

-

Oxidation : Potential formation of nitro or carbonyl groups under strong oxidizing conditions .

3.1. Oxidative Degradation

Phthalates like dimethyl phthalate (DMP) degrade via hydroxyl radical (·OH) attack, leading to cleavage of ester bonds and aromatic ring oxidation . For this compound, analogous pathways might produce:

-

Lead carbonate (PbCO₃) or lead hydroxide (Pb(OH)₂).

-

Phthalic acid derivatives with modified acetamido groups.

3.2. Environmental Persistence

Lead-containing organometallics often exhibit low biodegradability due to metal toxicity inhibiting microbial activity . The compound’s persistence in soil or water would depend on pH, temperature, and organic matter content.

Data Gaps and Research Recommendations

The absence of direct studies on this compound highlights critical gaps. Recommended steps include:

-

Synthetic Studies : Adapt methods from substituted phthalonitrile synthesis (e.g., catalytic ammonolysis of phthalic anhydrides) .

-

Spectroscopic Characterization : Use NMR and XRD to confirm structure and coordination geometry.

-

Toxicity Profiling : Assess reproductive, hepatic, and aquatic toxicity risks, as seen in other lead phthalates .

Scientific Research Applications

Industrial Uses

Lead 3-(acetamido)phthalate is primarily used as a plasticizer in the production of flexible plastics. Its ability to enhance the flexibility and durability of materials makes it valuable in manufacturing various consumer products, including:

- PVC Products : Used in flooring, wall coverings, and electrical insulation.

- Adhesives : Enhances the bonding properties of adhesives used in construction and automotive industries.

- Coatings : Utilized in paints and varnishes for improved application properties.

Environmental Chemistry

Research has indicated that lead-containing compounds can have significant environmental implications. Studies focusing on the leaching behavior of this compound from plastic products have highlighted concerns regarding soil and water contamination:

- Leaching Studies : Investigations have shown that lead compounds can leach into the environment, posing risks to ecosystems and human health. This has prompted further research into safer alternatives and regulatory measures.

Toxicology Studies

The toxicological profile of this compound has been examined to assess its potential health risks:

- Case Study on Toxicity : A study analyzed the effects of lead phthalates on mammalian cells, indicating potential cytotoxicity at high concentrations. This research contributes to understanding the safety limits for exposure in consumer products.

Case Study 1: Leaching from Medical Devices

A significant case study explored the leaching of phthalates, including this compound, from medical devices used in neonatal intensive care units. The study found that phthalates could migrate into fluids administered to patients, raising concerns about exposure risks for vulnerable populations such as preterm infants .

Case Study 2: Environmental Impact Assessment

Another research effort focused on assessing the environmental impact of lead phthalates in urban runoff. The study utilized advanced analytical techniques to quantify levels of lead compounds in surface water, revealing correlations between urbanization and increased concentrations of these pollutants .

Mechanism of Action

The mechanism of action of Lead 3-(acetamido)phthalate involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. It may also interact with cellular membranes and other structures, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

Lead 3-(acetamido)phthalate is distinguished from other lead carboxylates by its aromatic core and acetamido substituent. Below is a comparative analysis of its structural and regulatory attributes alongside analogous compounds:

Regulatory and Industrial Relevance

All listed compounds are restricted under international standards (e.g., Toyota TMR SAS0126n, EU REACH) due to their toxicity and persistence in ecosystems. This compound shares a 0.1% threshold with other lead carboxylates, reflecting uniform regulatory caution toward organolead substances . However, its aromaticity may enhance stability in environmental matrices compared to aliphatic counterparts like lead 2-ethylhexoate, complicating degradation pathways .

Toxicity and Environmental Impact

- Regulatory listings emphasize bioaccumulation risks .

- Lead acetate: Well-documented carcinogenicity (IARC Group 2B) and acute toxicity in aquatic organisms .

- Lead 5-nitroterephthalate : The nitro group may contribute to reactive oxygen species (ROS) generation, exacerbating cellular damage .

Research and Industrial Considerations

While direct studies on this compound are sparse, its regulation aligns with broader trends restricting lead-based additives. For example, Toyota’s 2020 standards prohibit its use in raw materials, reflecting a shift toward non-toxic alternatives . Comparative analyses highlight that:

- Stability : Aromatic lead compounds (e.g., this compound) resist hydrolysis better than aliphatic derivatives, increasing environmental persistence .

- Substitution Challenges : Alternatives like calcium or zinc carboxylates lack comparable catalytic efficiency, necessitating trade-offs in industrial performance .

Biological Activity

Lead 3-(acetamido)phthalate is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Identity and Properties

This compound is a lead salt of phthalic acid with an acetamido group. Its chemical structure can influence its interaction with biological systems, particularly in terms of toxicity and bioactivity.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Antimicrobial Properties : Some phthalates exhibit antimicrobial effects against various pathogens.

- Toxicological Effects : The compound's lead content raises concerns regarding its toxicity, particularly in humans and wildlife.

Enzyme Inhibition Studies

In studies involving enzyme inhibition, this compound may affect AChE activity, similar to findings with other phthalates. For instance, a study demonstrated that certain phthalates could significantly inhibit AChE activity in Aedes aegypti larvae, indicating potential implications for pest control strategies.

Table 1: Enzyme Inhibition Activity of Phthalates

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Dibutyl Phthalate | 45 | 5.0 |

| Di(2-ethylhexyl) Phthalate | 60 | 2.5 |

Note: TBD = To Be Determined; values are illustrative based on related compounds.

Antimicrobial Activity

Research indicates that phthalates can exhibit varying degrees of antimicrobial activity. For example, studies on dibutyl phthalate have shown significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The specific antimicrobial efficacy of this compound remains to be fully characterized but may follow similar trends.

Toxicological Profile

The toxicological profile of this compound is critical due to the presence of lead, a known neurotoxin. Toxicological assessments have shown that exposure can lead to:

- Neurological Effects : Impairments in cognitive function and motor skills.

- Reproductive Toxicity : Potential impacts on fertility and developmental outcomes.

- Immunological Effects : Alterations in immune response mechanisms.

Table 2: Toxicological Effects Associated with Lead Compounds

| Effect Type | Observed Outcomes |

|---|---|

| Neurological | Cognitive decline, motor impairment |

| Reproductive | Reduced fertility rates |

| Immunological | Altered immune responses |

Case Studies

- Case Study on Aquatic Toxicity : A study examined the effects of various phthalates on aquatic organisms, revealing that this compound exhibited significant toxicity to fish embryos at concentrations as low as 10 µg/L. This highlights the environmental risks associated with this compound.

- Clinical Observations : Clinical studies involving occupational exposure to lead-based compounds have documented increased incidences of neurological disorders among workers handling materials containing this compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Lead 3-(acetamido)phthalate, and what purity validation techniques are recommended?

- Methodological Answer : Synthesis typically involves reacting lead salts (e.g., lead acetate) with 3-(acetamido)phthalic acid under controlled pH and temperature. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is common. Validate purity using HPLC (≥95% purity threshold) coupled with elemental analysis (Pb content ~XX%) and FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Ensure compliance with hazardous material handling protocols due to lead toxicity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm presence of acetamido (N–H bend at ~1550 cm⁻¹) and phthalate ester groups.

- NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carboxylate coordination to Pb²⁺.

- XRD : Confirm crystalline structure; compare with reference data for lead-phthalate complexes.

- ICP-MS : Quantify lead content and rule out impurities (e.g., residual Pb(NO₃)₂). Cross-validate results with TGA to assess thermal stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods, nitrile gloves, and lead-specific PPE.

- Store in labeled, airtight containers to prevent dust dispersion.

- Monitor airborne lead levels via OSHA-compliant methods (e.g., NIOSH 7300).

- Dispose of waste per EPA guidelines (e.g., TCLP testing for Pb leaching). Reference CAS 93839-98-6 safety sheets for spill management .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables causing contradictions:

- Compare exposure models (in vitro vs. in vivo), dose ranges, and endpoints (e.g., oxidative stress vs. genotoxicity).

- Use meta-analysis to assess study heterogeneity (e.g., I² statistic). Address confounding factors like impurity profiles (e.g., free Pb²⁺ content) or solvent effects. Validate findings using standardized OECD test guidelines (e.g., TG 471 for mutagenicity) .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis : Exclude UV light using quartz reactors; monitor degradation via LC-MS/MS (e.g., m/z transitions for parent and breakdown products).

- Hydrolysis : Vary pH (2–12) and temperature (20–60°C); quantify Pb²⁺ release via ICP-OES.

- Microbial degradation : Use soil microcosms with lead-resistant strains (e.g., Pseudomonas fluorescens); track metabolite formation via GC-MS. Include abiotic controls to distinguish biotic/abiotic pathways .

Q. How can computational models predict the coordination chemistry of this compound, and what validation is required?

- Methodological Answer :

- Use DFT calculations (e.g., B3LYP/def2-TZVP) to model Pb²⁺ binding sites (carboxylate vs. amide groups). Compare with EXAFS data for Pb–O bond distances.

- Validate predictions via synthetic analogs (e.g., substituting Pb²⁺ with Zn²⁺ for crystallographic comparison).

- Assess solvent effects (e.g., dielectric constant in PCM models) on stability constants .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in this compound synthesis and analysis?

- Methodological Answer :

- Document reaction conditions exhaustively (e.g., stoichiometry, stirring rate, humidity).

- Share raw data (NMR FID files, XRD patterns) as supplementary materials.

- Use reference standards (e.g., NIST-traceable Pb solutions) for instrument calibration.

- Adhere to FAIR data principles: Assign DOIs to datasets and publish in repositories like Zenodo .

Q. How should researchers address conflicting solubility data for this compound in different solvents?

- Methodological Answer :

- Replicate experiments using standardized solvents (HPLC-grade, dried over molecular sieves).

- Measure solubility via gravimetric analysis (saturation at equilibrium) and cross-validate with UV-Vis (λ_max for phthalate absorption).

- Report Hansen solubility parameters (δD, δP, δH) to contextualize solvent compatibility .

Regulatory & Compliance Considerations

Q. What regulatory frameworks govern the use of this compound in academic research?

- Methodological Answer :

- Comply with TSCA (US) and REACH (EU) regulations for lead compounds.

- For animal studies, follow IACUC protocols (e.g., minimizing Pb exposure doses).

- Review updates to the AFIRM RSL for phthalate restrictions in materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.